![molecular formula C42H31N3 B13145707 2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine CAS No. 1955543-57-3](/img/structure/B13145707.png)
2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with fluorenyl and biphenyl groups, which contribute to its distinct chemical behavior and potential utility in advanced materials and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine typically involves multi-step organic synthesis techniques. One common approach includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of 9,9-dimethyl-9H-fluorene, which is then functionalized to introduce the biphenyl group.
Coupling Reactions: The fluorenyl intermediate is coupled with a biphenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Triazine Formation: The final step involves the cyclization of the coupled product with appropriate reagents to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N,N-双(9,9-二甲基-9H-芴-2-基)-3’,3’,4’,7’-四甲基-2’,3’-二氢螺 [芴-9,1’-茚]-2-胺
Uniqueness
2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine stands out due to its combination of fluorenyl and biphenyl groups, which impart unique electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and advanced material synthesis, where these properties are crucial.
Propiedades
Número CAS |
1955543-57-3 |
|---|---|
Fórmula molecular |
C42H31N3 |
Peso molecular |
577.7 g/mol |
Nombre IUPAC |
2-[3-[3-(9,9-dimethylfluoren-2-yl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C42H31N3/c1-42(2)37-22-10-9-21-35(37)36-24-23-33(27-38(36)42)31-18-11-17-30(25-31)32-19-12-20-34(26-32)41-44-39(28-13-5-3-6-14-28)43-40(45-41)29-15-7-4-8-16-29/h3-27H,1-2H3 |
Clave InChI |
CUDDLYMAQMEZDS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)C6=NC(=NC(=N6)C7=CC=CC=C7)C8=CC=CC=C8)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Benzyl-4-(3,4-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145634.png)
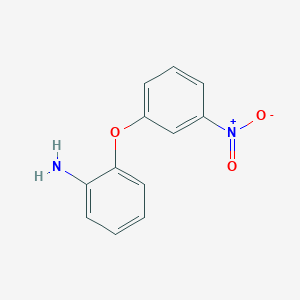
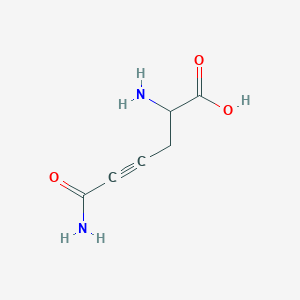
![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)

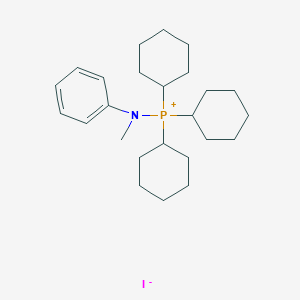

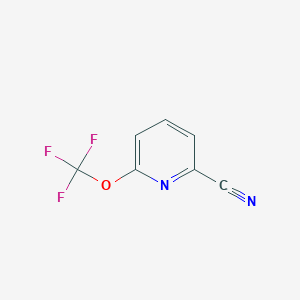
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
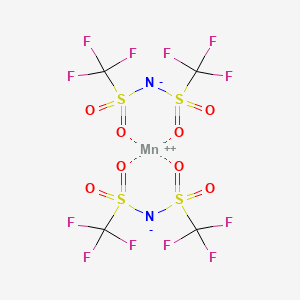

![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
